molecular formula C14H20ClF3N4O2 B2675702 4-[[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholino)methyl]morpholine CAS No. 956754-27-1

4-[[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholino)methyl]morpholine

Cat. No.: B2675702
CAS No.: 956754-27-1
M. Wt: 368.79
InChI Key: XQILXUWULXMUIA-UHFFFAOYSA-N
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Description

4-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]morpholine is a complex organic compound featuring a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, and linked to a morpholine moiety

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity, making it a candidate for developing new synthetic methodologies and materials.

Biology and Medicine

In biological and medicinal research, the compound’s potential as a pharmacophore is explored. Its structural motifs are investigated for activity against various biological targets, including enzymes and receptors.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]morpholine typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and trifluoromethylation.

    Attachment of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution, where the pyrazole intermediate reacts with morpholine under basic conditions.

    Final Coupling: The final step involves coupling the morpholine-substituted pyrazole with another morpholine molecule through a formaldehyde-mediated Mannich reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products

    Oxidation Products: Various oxidized pyrazole derivatives.

    Reduction Products: Reduced forms of the compound, potentially with altered functional groups.

    Substitution Products: New compounds with different substituents replacing the chlorine atom.

Mechanism of Action

The mechanism by which 4-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]morpholine exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group, for instance, can enhance binding affinity to certain proteins by increasing lipophilicity and metabolic stability. The morpholine moiety may interact with biological membranes or enzymes, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]piperidine: Similar structure but with piperidine instead of morpholine.

    4-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]pyrrolidine: Contains pyrrolidine moieties.

Uniqueness

The presence of the morpholine group in 4-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]morpholine imparts unique properties, such as increased solubility and potential for specific biological interactions, distinguishing it from similar compounds with different nitrogen-containing rings.

Properties

IUPAC Name

4-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-morpholin-4-ylmethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClF3N4O2/c1-20-12(15)10(11(19-20)14(16,17)18)13(21-2-6-23-7-3-21)22-4-8-24-9-5-22/h13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQILXUWULXMUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(N2CCOCC2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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